![molecular formula C21H23N3O3 B5178599 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)
5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide, commonly known as Ro 25-6981, is a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1990s by scientists at F. Hoffmann-La Roche Ltd. Ro 25-6981 has been extensively studied for its potential therapeutic applications in neurological disorders, such as stroke, epilepsy, and Alzheimer's disease.
作用機序
Ro 25-6981 is a selective antagonist for the 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide receptor, which plays a crucial role in synaptic plasticity and learning and memory. By blocking the 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide receptor, Ro 25-6981 reduces the influx of calcium ions into the neuron, which can lead to excitotoxicity and cell death. This mechanism of action makes Ro 25-6981 a potential therapeutic agent for neurological disorders.
Biochemical and Physiological Effects:
Ro 25-6981 has been shown to have a variety of biochemical and physiological effects in animal models. In addition to reducing brain damage caused by stroke and improving cognitive function in Alzheimer's disease, Ro 25-6981 has been shown to reduce seizures in animal models of epilepsy. Ro 25-6981 has also been shown to have antidepressant effects and to reduce chronic pain in animal models.
実験室実験の利点と制限
Ro 25-6981 has several advantages for lab experiments. It is highly selective for the 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide receptor and has a high affinity for the receptor, making it a useful tool for studying the role of the 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide receptor in neurological disorders. However, Ro 25-6981 has some limitations for lab experiments. It has a relatively short half-life in vivo, which can make it difficult to maintain a consistent concentration in animal models. Additionally, Ro 25-6981 has poor solubility in water, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for research on Ro 25-6981. One area of interest is the potential use of Ro 25-6981 in treating traumatic brain injury. Another area of interest is the development of novel 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide receptor antagonists based on the structure of Ro 25-6981. Additionally, further research is needed to better understand the biochemical and physiological effects of Ro 25-6981 and its potential therapeutic applications in neurological disorders.
合成法
The synthesis of Ro 25-6981 involves several steps, starting with the reaction of 2-naphthylacetonitrile with ethylmagnesium bromide. The resulting compound is then reacted with isoxazole-5-carboxylic acid, followed by the addition of morpholine and acetic anhydride. The final product is purified through column chromatography to obtain Ro 25-6981 with a purity of over 99%.
科学的研究の応用
Ro 25-6981 has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models, Ro 25-6981 has been shown to reduce brain damage caused by stroke and to improve cognitive function in Alzheimer's disease. Ro 25-6981 has also been studied for its potential use in treating epilepsy, depression, and chronic pain.
特性
IUPAC Name |
5-(morpholin-4-ylmethyl)-N-(2-naphthalen-1-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-21(20-14-18(27-23-20)15-24-10-12-26-13-11-24)22-9-8-17-6-3-5-16-4-1-2-7-19(16)17/h1-7,14H,8-13,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJAOFORUWAJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)C(=O)NCCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5178530.png)


![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)
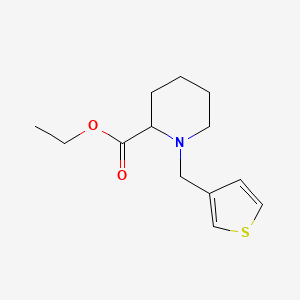
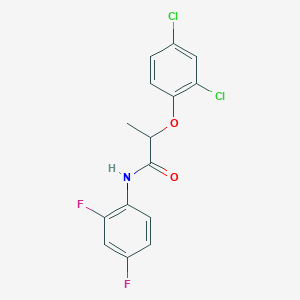
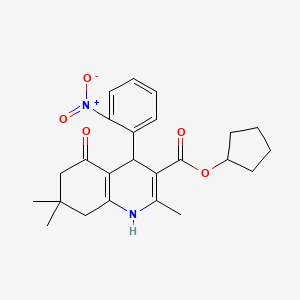
![4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178581.png)
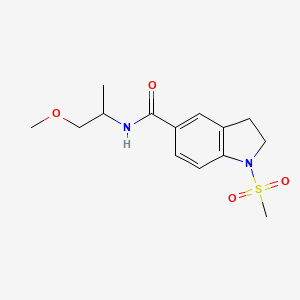

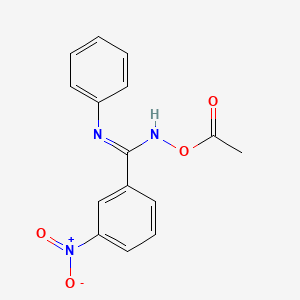
![3-butoxy-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5178609.png)